molecular formula C10H10BrNO3S B8126760 3-bromo-N-cyclopropylsulfonylbenzamide

3-bromo-N-cyclopropylsulfonylbenzamide

Cat. No.: B8126760
M. Wt: 304.16 g/mol
InChI Key: AVCUNBLPPMXYCB-UHFFFAOYSA-N
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Description

3-bromo-N-cyclopropylsulfonylbenzamide is a chemical compound that combines the structural features of cyclopropane, sulfonic acid, and bromobenzoylamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropanesulfonic acid 3-bromobenzoylamide typically involves the reaction of cyclopropanesulfonic acid with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for cyclopropanesulfonic acid 3-bromobenzoylamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-cyclopropylsulfonylbenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters.

    Reduction: The bromobenzoylamide moiety can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfonate esters.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-bromo-N-cyclopropylsulfonylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopropanesulfonic acid 3-bromobenzoylamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved could include modulation of inflammatory mediators or oxidative stress responses .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanesulfonic acid derivatives: These compounds share the cyclopropane and sulfonic acid moieties but differ in their substituents.

    Bromobenzoylamide derivatives: These compounds have the bromobenzoylamide structure but vary in the attached functional groups.

Uniqueness

3-bromo-N-cyclopropylsulfonylbenzamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

3-bromo-N-cyclopropylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO3S/c11-8-3-1-2-7(6-8)10(13)12-16(14,15)9-4-5-9/h1-3,6,9H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVCUNBLPPMXYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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